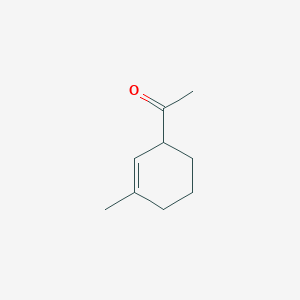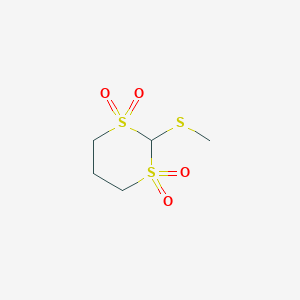
L-Prolyl-L-leucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucinamide, L-prolyl- is a compound that belongs to the class of amino acid amides. It is derived from the amino acids leucine and proline. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of L-Leucinamide, L-prolyl- allows it to participate in various biochemical processes, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, L-prolyl- typically involves the condensation of L-leucine and L-proline. One common method involves the use of benzoyl chloride or acetyl chloride in the presence of triethylamine to form the corresponding acyl derivatives . Another approach includes the use of N,N’-dicyclohexyl-carbodiimide as a coupling agent to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of L-Leucinamide, L-prolyl- may involve large-scale synthesis using automated systems to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and to purify the final product .
化学反応の分析
Types of Reactions
L-Leucinamide, L-prolyl- can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of L-Leucinamide, L-prolyl- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of L-Leucinamide, L-prolyl- depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in the formation of various acylated or alkylated products .
科学的研究の応用
L-Leucinamide, L-prolyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of L-Leucinamide, L-prolyl- involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes such as aminopeptidases, which catalyze the hydrolysis of peptide bonds . The compound’s structure allows it to bind to active sites of enzymes, influencing their activity and modulating biochemical pathways .
類似化合物との比較
Similar Compounds
L-Leucinamide: An amino acid amide derived from leucine.
L-Prolinamide: An amino acid amide derived from proline.
N-benzyl (prolyl)leucinamide: A derivative of L-Leucinamide, L-prolyl- with a benzyl group attached.
Uniqueness
L-Leucinamide, L-prolyl- is unique due to its dual composition from both leucine and proline, which imparts distinct biochemical properties.
特性
CAS番号 |
60016-92-4 |
|---|---|
分子式 |
C11H21N3O2 |
分子量 |
227.30 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H21N3O2/c1-7(2)6-9(10(12)15)14-11(16)8-4-3-5-13-8/h7-9,13H,3-6H2,1-2H3,(H2,12,15)(H,14,16)/t8-,9-/m0/s1 |
InChIキー |
VVRCMYBORQSUTG-IUCAKERBSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1 |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


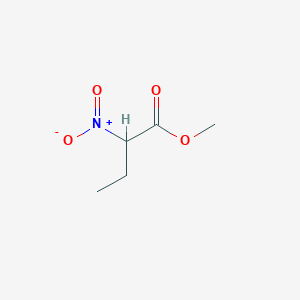
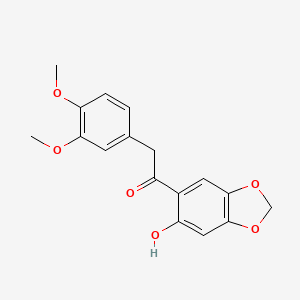
![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)
![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)
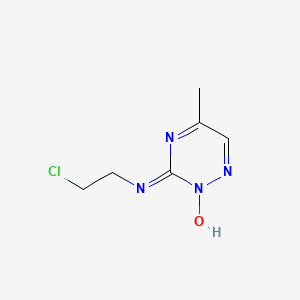

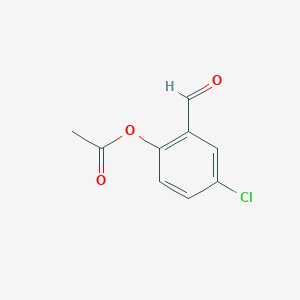
![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)
